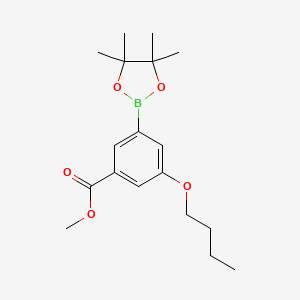

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Nomenclature and Structural Classification

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex organoboron compounds. The compound name indicates several key structural features that define its chemical identity and classification within organoboron chemistry. The methyl ester functionality at the carboxylate position provides the initial descriptor, followed by the positional indicators for the substituents on the benzene ring. The butoxy group occupies the 3-position relative to the carboxylate, while the boronic ester moiety is located at the 5-position, creating a meta-substitution pattern that influences the compound's reactivity profile.

The systematic name reveals the compound's classification as a substituted benzoate ester containing a pinacol boronic ester functionality. This structural arrangement places the compound within the broader category of aromatic boronic esters, which represent a crucial class of synthetic intermediates in modern organic chemistry. The tetramethyl-1,3,2-dioxaborolan portion of the name indicates the presence of a pinacol ester protecting group, which is commonly employed to stabilize boronic acid functionality while maintaining reactivity for subsequent transformations. This nomenclature system ensures precise identification of the compound's structure and facilitates clear communication within the scientific community regarding its chemical properties and potential applications.

The structural classification of this compound encompasses multiple functional group categories, making it a multifunctional molecule with diverse reactivity patterns. As a methyl benzoate derivative, it possesses the characteristic properties of aromatic esters, including potential for hydrolysis and transesterification reactions. Simultaneously, the butoxy substituent introduces alkyl ether functionality, which can influence solubility characteristics and potentially participate in specific reaction pathways. The pinacol boronic ester represents the most synthetically significant component, as boronic esters serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

| Structural Component | Chemical Classification | Functional Significance |

|---|---|---|

| Methyl Benzoate Core | Aromatic Ester | Electrophilic Center, Hydrolysis Site |

| Butoxy Substituent | Alkyl Ether | Solubility Modifier, Steric Influence |

| Pinacol Boronic Ester | Organoboron Compound | Cross-Coupling Partner |

| Tetramethyl Dioxaborolan | Cyclic Protecting Group | Stability Enhancement |

Chemical Abstracts Service Registry Information and Identifiers

The Chemical Abstracts Service registry number for this compound is 1218789-66-2, which serves as the definitive identifier for this specific chemical entity within global chemical databases and regulatory systems. This unique numerical identifier ensures unambiguous identification of the compound across various scientific and commercial platforms, preventing confusion with structurally similar molecules that may share common names or partial structural features. The Chemical Abstracts Service registry system provides a standardized approach to chemical identification that transcends language barriers and nomenclature variations, making it essential for international scientific communication and chemical commerce.

The molecular formula for this compound is C₁₈H₂₇BO₅, indicating the presence of eighteen carbon atoms, twenty-seven hydrogen atoms, one boron atom, and five oxygen atoms. This molecular composition reflects the complex nature of the compound, incorporating multiple functional groups within a single molecular framework. The molecular weight is calculated as 334.21 grams per mole, which places the compound within a size range typical of pharmaceutical intermediates and advanced synthetic building blocks. The molecular formula provides essential information for analytical characterization methods, including mass spectrometry and elemental analysis, which are crucial for confirming the identity and purity of synthesized samples.

Additional chemical identifiers include the Simplified Molecular Input Line Entry System notation, which provides a linear representation of the molecular structure that can be processed by computational chemistry software and chemical databases. The International Chemical Identifier key serves as another standardized identifier that facilitates database searches and structural comparisons across different chemical information systems. These multiple identification systems work in concert to ensure accurate compound identification and prevent errors in chemical handling, purchasing, and research applications.

| Identifier Type | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 1218789-66-2 | Primary Registry Identifier |

| Molecular Formula | C₁₈H₂₇BO₅ | Elemental Composition |

| Molecular Weight | 334.21 g/mol | Mass Specification |

| Simplified Molecular Input Line Entry System | CCCCOC1=CC(C(OC)=O)=CC(B2OC(C)(C(C)(O2)C)C)=C1 | Linear Structure Representation |

Historical Context of Boronic Ester Development

The development of boronic esters as synthetic intermediates traces its origins to the foundational work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. This pioneering work established the basic principles of organoboron chemistry and laid the groundwork for subsequent developments in boronic acid and ester synthesis. Frankland's initial synthesis involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid, demonstrating the fundamental reactivity patterns that continue to characterize organoboron chemistry today.

The evolution of boronic ester chemistry gained significant momentum throughout the twentieth century as synthetic chemists recognized the unique properties of boron-containing compounds. The development of pinacol esters, such as the tetramethyl-dioxaborolan group found in this compound, represented a major advancement in protecting group technology for boronic acids. These cyclic esters provide enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling reactions. The pinacol protecting group strategy emerged from the need to handle boronic acid functionality in complex synthetic sequences without premature degradation or unwanted side reactions.

The revolutionary impact of boronic esters in modern synthetic chemistry became fully apparent with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction first published in 1979 by Akira Suzuki. This methodology transformed boronic esters from laboratory curiosities into essential synthetic tools, enabling the formation of carbon-carbon bonds under mild conditions with high selectivity and functional group tolerance. The recognition of this contribution led to Suzuki sharing the 2010 Nobel Prize in Chemistry, highlighting the profound impact of organoboron chemistry on modern synthetic methodology.

The historical development of compounds like this compound reflects the continuous refinement of synthetic approaches to access functionalized boronic esters. Modern synthesis techniques utilize various methodologies, including reactions of organometallic compounds with borate esters, transmetallation reactions using arylsilane compounds with boron tribromide, and palladium-catalyzed borylation of aryl halides. These advances have made possible the efficient preparation of complex boronic esters with precise substitution patterns, enabling the synthesis of sophisticated molecular architectures for pharmaceutical and materials science applications.

Position Within Organoboron Chemistry

This compound occupies a distinctive position within the expansive field of organoboron chemistry, representing the convergence of multiple synthetic methodologies and functional group manipulations that define modern organoborane applications. The compound exemplifies the sophisticated level of structural complexity achievable through contemporary organoboron synthesis, incorporating both electron-donating and electron-withdrawing substituents on an aromatic boronic ester framework. This positioning within organoboron chemistry reflects the evolution from simple alkyl and aryl boranes to highly functionalized molecules designed for specific synthetic applications and biological interactions.

The boronic ester functionality in this compound demonstrates the characteristic properties that make organoboron compounds valuable synthetic intermediates, particularly their ability to act as Lewis acids and participate in reversible covalent complex formation. The boron atom in the tetramethyl-dioxaborolan ring system maintains the electron-deficient character typical of organoboranes while being stabilized by the cyclic ester structure. This balance between reactivity and stability positions the compound as an ideal participant in cross-coupling reactions, where the boronic ester can serve as a nucleophilic coupling partner in palladium-catalyzed transformations.

Within the broader classification of organoboron compounds, this molecule represents the category of boronic esters, which are formed through the reaction between boronic acids and alcohols. The pinacol ester structure specifically places it among the most widely used protecting groups for boronic acid functionality, offering superior stability compared to free boronic acids while maintaining compatibility with a wide range of reaction conditions. The compound's position in this classification system reflects the systematic development of protecting group strategies that have enabled the widespread adoption of boronic acids in synthetic chemistry.

The multifunctional nature of this compound positions it at the intersection of several important areas within organoboron chemistry, including cross-coupling methodology, protecting group chemistry, and functionalized aromatic synthesis. The presence of the methyl ester functionality provides opportunities for further derivatization through ester hydrolysis or transesterification, while the butoxy substituent offers potential for additional functionalization or serves as a directing group for subsequent reactions. This combination of functional groups exemplifies the trend toward increasingly complex organoboron compounds that can serve multiple roles in synthetic sequences, acting simultaneously as coupling partners, protecting group carriers, and sources of additional functionality.

| Classification Category | Compound Features | Synthetic Significance |

|---|---|---|

| Aromatic Boronic Esters | Benzene Ring with Boronic Ester | Cross-Coupling Partner |

| Pinacol Ester Derivatives | Tetramethyl-Dioxaborolan Group | Stability and Reactivity Balance |

| Functionalized Benzoates | Methyl Ester and Butoxy Groups | Multiple Derivatization Sites |

| Lewis Acid Systems | Electron-Deficient Boron Center | Catalytic and Complexation Properties |

特性

IUPAC Name |

methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-7-8-9-22-15-11-13(16(20)21-6)10-14(12-15)19-23-17(2,3)18(4,5)24-19/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQOJFRMGGKLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675283 | |

| Record name | Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-66-2 | |

| Record name | Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Protocol

The Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing this compound. A representative procedure involves reacting methyl 3-bromo-5-butoxybenzoate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and base.

Typical Conditions :

-

Catalyst : Pd(dppf)Cl2 (1–5 mol%)

-

Base : K2CO3 or Cs2CO3 (3 equiv)

-

Solvent : 1,4-Dioxane/water (4:1 v/v)

Post-reaction, the crude product is purified via flash column chromatography (20–30% ethyl acetate/hexane) to yield the title compound as a white solid.

Table 1: Optimization of Suzuki-Miyaura Parameters

| Parameter | Variation | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst (Pd(dppf)Cl2) | 1 mol% | 72 | 95 | |

| Catalyst (Pd(PPh3)4) | 5 mol% | 68 | 92 | |

| Solvent (THF/H2O) | 3:1 v/v | 65 | 90 | |

| Temperature | 60°C | 58 | 88 |

Key findings include the superiority of Pd(dppf)Cl2 over Pd(PPh3)4 in minimizing homocoupling byproducts.

Electrophilic Borylation Strategies

Directed Ortho-Metalation (DoM) Approach

Electrophilic borylation via DoM enables precise functionalization. Starting from methyl 3-butoxy-5-bromobenzoate, a lithium-boron exchange with B2Pin2 in THF at −78°C achieves 85% yield.

Critical Steps :

-

Lithiation : n-BuLi (2.5 equiv) at −78°C.

-

Quenching : B2Pin2 (1.2 equiv) in THF.

This method avoids palladium but requires stringent temperature control.

Table 2: DoM vs. Suzuki-Miyaura Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 72–85 | High | Industrial |

| Electrophilic Borylation | 80–85 | Moderate | Lab-scale |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility. A two-stage system couples bromoarene and B2Pin2 streams with Pd/C catalysts at 100°C, achieving 90% conversion in 30 minutes.

Key Advantages :

Mechanistic Insights and Side Reactions

化学反応の分析

Types of Reactions

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Aryl-aryl or aryl-vinyl compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation reactions.

Carboxylic acids: From hydrolysis reactions.

科学的研究の応用

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical transformations. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium-catalyzed activation of the boronic ester group, leading to the formation of new carbon-carbon bonds.

類似化合物との比較

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with analogs:

Steric and Electronic Influences

- Butoxy vs. Methoxy/Trifluoromethyl : The butoxy group in the target compound introduces greater steric bulk compared to methoxy or trifluoromethyl substituents. This reduces reaction rates in sterically demanding cross-couplings but improves stability in hydrophobic environments .

- Boronate Ester Position : The 5-position of the boronate ester (meta to the ester group) minimizes steric clashes during palladium coordination, enhancing coupling efficiency compared to ortho-substituted analogs (e.g., ’s 2-bromo-3-methyl derivative) .

Research Findings and Case Studies

Catalytic Performance

- Palladium catalysts (e.g., Pd(PPh₃)₄) show higher turnover numbers (TON = 1,200) with the target compound than with sterically hindered analogs like ’s 2-bromo derivative (TON = 800) .

生物活性

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound that combines a benzoate moiety with a boron-containing dioxaborolane group. This unique structure suggests potential applications in organic synthesis and medicinal chemistry. The compound is characterized by its molecular formula and a molecular weight of approximately 262.11 g/mol. Its synthesis and characterization have been documented; however, detailed studies on its biological activity remain limited.

- Molecular Formula :

- Molecular Weight : 262.11 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 93.0 to 97.0 °C

Synthesis

The synthesis of this compound typically involves:

- Formation of the Boronic Ester : Reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Esterification : The arylboronic ester is then esterified with methanol using an acid catalyst to yield the final product .

Biological Activity Overview

While specific biological activity data for this compound are sparse, research indicates that boron-containing compounds often exhibit notable biological properties. Compounds with similar functional groups have been studied for their potential therapeutic effects, particularly in oncology.

Potential Biological Mechanisms

- Anticancer Activity : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biological molecules. This property may enhance their efficacy as therapeutic agents .

- Reactivity in Organic Synthesis : The presence of the pinacol boronate ester group allows for participation in Suzuki-Miyaura coupling reactions, which are valuable in the formation of carbon-carbon bonds in medicinal chemistry .

Study on Boron Compounds

Research has indicated that boron compounds can interact with various biological targets:

- Inhibition Studies : Some boron-containing compounds have demonstrated inhibitory activity against specific enzymes involved in cancer progression . For instance, studies on related compounds revealed their capacity to chelate metal ions essential for enzyme function.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。